Bridge-Length-Dependent Spatial Geometry in Dimeric Bradykinin B2 Antagonists: C10 vs. C8 Diaminodicarboxylic Acid Residues
In a direct head-to-head comparison within the same study, dimeric bradykinin antagonist peptides [H-(D-Arg)-Arg-Pro-Hyp-Gly-Phe]₂-X-[(D-Phe)-Leu-Arg-OH]₂ were synthesized where X corresponds to either L,L-2,7-diaminosuberic acid (C8 bridge) or L,L-2,9-diaminosebacic acid (C10 bridge). The biological activity of both bridge-length variants was comparable to that of conventional cystine-linked and bis(succinimido)alkyl-bridged dimers in guinea-pig ileum contractility assays [1]. The C10 bridge provides a 10-carbon spatial separation (~12.6 Å extended chain) versus ~10.1 Å for the C8 bridge, a ~2.5 Å difference that can affect the conformational presentation of dimeric pharmacophores to the B2 receptor [1]. Importantly, the all-carbon diaminodicarboxylic acid bridges circumvent the metabolic liabilities (reductive cleavage and disulfide exchange) of cystine-based cross-links, giving the C10 variant equivalent bioactivity with improved metabolic stability [1].
| Evidence Dimension | Bioactivity of bradykinin antagonist dimers (guinea-pig ileum contractility assay) |
|---|---|
| Target Compound Data | Comparable to cystine- and bis(succinimido)alkyl-bridged dimers (pA₂ reported for conventional dimers: ~6.84; peptide cross-linked via C10 diaminosebacic acid residue retained antagonist activity equivalent to reference dimers) [1] |
| Comparator Or Baseline | Conventional dimeric bradykinin antagonists cross-linked via cystine (disulfide) or bis(succinimido)alkyl bridges [1] |
| Quantified Difference | Equipotent to reference dimers but with metabolically stable all-carbon bridge replacing redox-labile disulfide; C10 bridge length ~12.6 Å vs. C8 ~10.1 Å (calculated from extended-chain models) [1] |
| Conditions | Guinea-pig ileum contractility assay; solid-phase peptide synthesis using standard Fmoc/tBu protocols; peptides purified by RP-HPLC [1] |
Why This Matters
For procurement decisions, the C10 2,9-diaminodecanedioic acid is the specific bridge residue required to reproduce the spatial geometry of the published bioactive dimeric antagonists; substituting the C8 diaminosuberic acid would alter bridge length by ~2.5 Å, potentially affecting receptor-fit geometry even if aggregate potency readouts appear superficially similar.
- [1] Lange, M. et al. J. Pept. Sci. 1998, 4(4), 289–293. DOI: 10.1002/(SICI)1099-1387(199806)4:4<289::AID-PSC146>3.0.CO;2-T. PMID: 9680062. View Source
